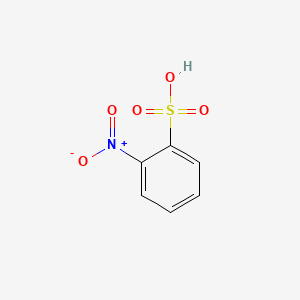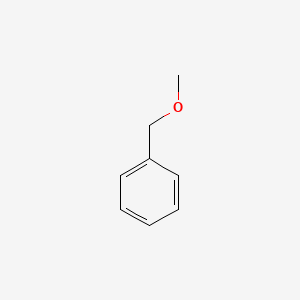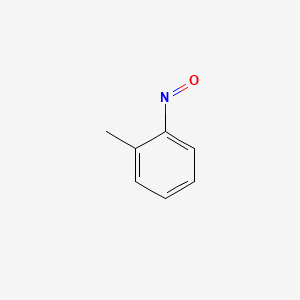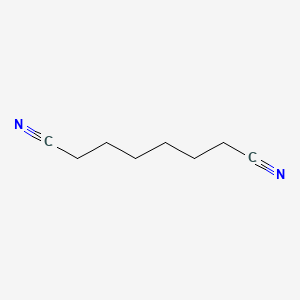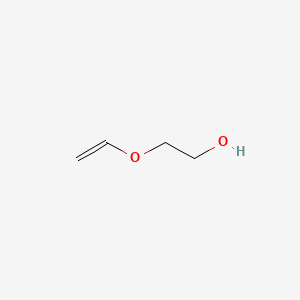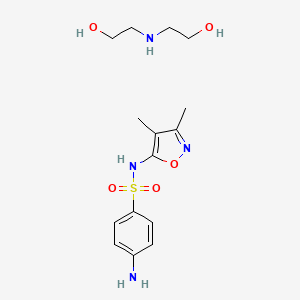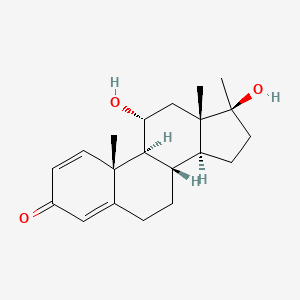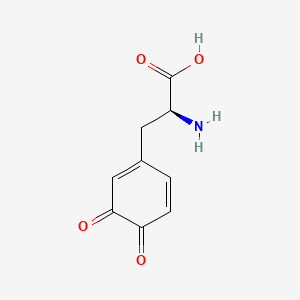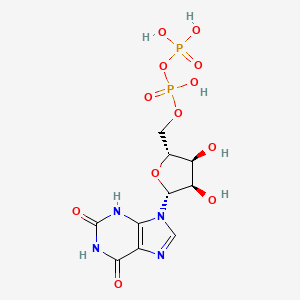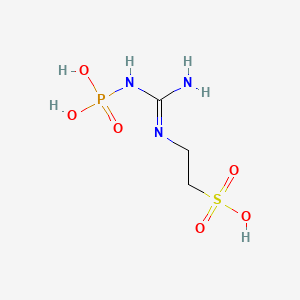
3-Methyltricosane
Overview
Description
3-Methyltricosane is a long-chain hydrocarbon with the molecular formula C24H50 . It is a methyl-branched alkane, specifically a derivative of tricosane where a methyl group is attached to the third carbon atom. This compound is known for its presence in various natural sources and its role in chemical ecology.
Biochemical Analysis
Biochemical Properties
3-Methyltricosane plays a role in biochemical reactions primarily through its interactions with enzymes and proteins involved in lipid metabolism. It has been observed to interact with enzymes such as cytochrome P450 monooxygenases, which are responsible for the oxidation of hydrocarbons. These interactions often result in the hydroxylation of this compound, leading to the formation of more polar metabolites that can be further processed by the cell . Additionally, this compound can interact with lipid-binding proteins, influencing the transport and distribution of lipids within the cell .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. In certain insect species, this compound has been shown to act as a pheromone, influencing behavior and communication. In mammalian cells, it can affect cell signaling pathways by modulating the activity of membrane-bound receptors and enzymes involved in lipid signaling . This modulation can lead to changes in gene expression and alterations in cellular metabolism, particularly in pathways related to lipid synthesis and degradation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific receptors on the cell membrane, initiating signaling cascades that result in changes in cellular activity. Additionally, this compound can inhibit or activate enzymes involved in lipid metabolism, such as acetyl-CoA carboxylase and fatty acid synthase . These interactions can lead to alterations in the levels of key metabolites and changes in gene expression patterns that regulate lipid homeostasis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and potential for degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo oxidation and other chemical modifications over extended periods . These changes can influence its biological activity and long-term effects on cellular function. In vitro studies have demonstrated that prolonged exposure to this compound can lead to adaptive responses in cells, such as upregulation of detoxification enzymes and changes in lipid metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can act as a signaling molecule, influencing behavior and physiological processes. At higher doses, this compound can exhibit toxic effects, such as disruption of membrane integrity and inhibition of key metabolic enzymes . Studies in rodents have shown that high doses of this compound can lead to liver damage and alterations in lipid metabolism, highlighting the importance of dosage in determining its biological effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to lipid metabolism. It can be metabolized by cytochrome P450 enzymes to form hydroxylated derivatives, which are further processed by phase II enzymes such as glucuronosyltransferases . These metabolites can then be excreted from the cell or utilized in other metabolic processes. The presence of this compound can also influence metabolic flux, leading to changes in the levels of key metabolites involved in lipid synthesis and degradation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed by lipid-binding proteins and membrane transporters. These proteins facilitate the movement of this compound across cellular membranes and its accumulation in specific cellular compartments . The distribution of this compound can be influenced by its interactions with other lipids and proteins, affecting its localization and biological activity .
Subcellular Localization
The subcellular localization of this compound is primarily within lipid-rich compartments such as the endoplasmic reticulum and lipid droplets. This localization is facilitated by targeting signals and post-translational modifications that direct this compound to these specific compartments . The presence of this compound in these compartments can influence its activity and function, particularly in relation to lipid metabolism and signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyltricosane typically involves the alkylation of tricosane. One common method is the Friedel-Crafts alkylation, where tricosane is reacted with a methylating agent such as methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of unsaturated precursors or the use of petrochemical feedstocks. The process requires precise control of reaction conditions to ensure the selective formation of the desired methyl-branched product.
Chemical Reactions Analysis
Types of Reactions: 3-Methyltricosane primarily undergoes reactions typical of alkanes, including:
Oxidation: Under strong oxidizing conditions, such as with potassium permanganate or chromic acid, this compound can be oxidized to form carboxylic acids or ketones.
Reduction: Although already fully saturated, any unsaturated impurities can be reduced using hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Halogenation reactions, such as chlorination or bromination, can occur under UV light or heat, leading to the formation of haloalkanes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Hydrogen gas (H2), palladium (Pd) or platinum (Pt) catalyst
Substitution: Chlorine (Cl2) or bromine (Br2), UV light or heat
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Saturated hydrocarbons (if any unsaturated impurities are present)
Substitution: Haloalkanes
Scientific Research Applications
3-Methyltricosane has various applications in scientific research, including:
Chemistry: Used as a standard in gas chromatography for the analysis of complex hydrocarbon mixtures.
Biology: Studied for its role in insect communication, particularly as a pheromone in certain species.
Medicine: Investigated for its potential anti-inflammatory properties and its effects on cellular processes.
Industry: Utilized in the formulation of lubricants and as a component in the production of specialty chemicals.
Mechanism of Action
The mechanism by which 3-Methyltricosane exerts its effects, particularly in biological systems, involves its interaction with specific receptors or enzymes. For example, in insect communication, it acts as a contact pheromone, triggering behavioral responses upon detection by sensory receptors. The exact molecular targets and pathways can vary depending on the specific application and organism involved.
Comparison with Similar Compounds
Tricosane: The parent hydrocarbon without the methyl substitution.
7-Methyltricosane: Another methyl-branched isomer with the methyl group on the seventh carbon.
Docosane: A similar long-chain hydrocarbon with one less carbon atom.
Uniqueness of 3-Methyltricosane: this compound is unique due to its specific branching, which can influence its physical properties and biological activity. The position of the methyl group can affect its melting point, solubility, and interaction with biological receptors, making it distinct from other similar long-chain hydrocarbons.
Properties
IUPAC Name |
3-methyltricosane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H50/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(3)5-2/h24H,4-23H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCAGWYVPTZQWEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCC(C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H50 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601316418 | |
| Record name | 3-Methyltricosane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601316418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13410-45-2 | |
| Record name | 3-Methyltricosane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13410-45-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyltricosane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601316418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methyltricosane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033888 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3-methyltricosane in tobacco research?
A1: this compound serves as an internal standard in the analysis of aliphatic hydrocarbons and neophytadiene in cured tobacco []. Its known concentration allows for accurate quantification of these compounds, providing insights into the chemical composition of tobacco.
Q2: How is this compound utilized in analytical chemistry for tobacco analysis?
A2: A modified method employing this compound as an internal standard allows for rapid analysis of long-chain alkanes and neophytadiene in cured tobacco []. The method involves a rapid extraction with methylene chloride using ultrasonic vibration, followed by separation on a silicic acid column. The final analysis utilizes a SE-54 wall-coated glass capillary column for precise quantification.
Q3: What is the advantage of using this compound in this specific analytical method?
A3: Using this compound significantly reduces analysis time compared to conventional Soxhlet extraction, offering a fivefold improvement []. Additionally, the method allows for better resolution of isomeric hydrocarbons through capillary gas chromatography, enabling a more detailed analysis of the tobacco sample.
Q4: Beyond tobacco, are there other applications or research areas where this compound plays a role?
A4: While the provided research primarily focuses on its use as an internal standard in tobacco analysis, this compound, as a long-chain hydrocarbon, is also found in other natural sources like plants []. Further research might explore its potential roles in plant physiology or other biological systems.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


